3-(4-Fluorophenyl)-1H-pyrazole

Anticancer Pyrazoline Hepatocellular carcinoma

3-(4-Fluorophenyl)-1H-pyrazole (CAS 154258-82-9) is a 3-aryl-1H-pyrazole heterocycle with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol. It exists as a white to off-white crystalline solid with a melting point of 100–104 °C and a boiling point of 334.1 °C at 760 mmHg.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 154258-82-9
Cat. No. B122679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1H-pyrazole
CAS154258-82-9
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NN2)F
InChIInChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
InChIKeySTTNBHIFTZEPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1H-pyrazole (CAS 154258-82-9): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-(4-Fluorophenyl)-1H-pyrazole (CAS 154258-82-9) is a 3-aryl-1H-pyrazole heterocycle with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol. It exists as a white to off-white crystalline solid with a melting point of 100–104 °C and a boiling point of 334.1 °C at 760 mmHg . The compound exhibits annular tautomerism between 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole forms, a phenomenon characterized crystallographically by Yamuna et al. (2014), who reported a 1:1 co-crystal with four independent molecules in the asymmetric unit adopting both tautomeric states [1]. The 4-fluoro substituent imparts distinct electronic properties: the Hammett σₚ constant for fluorine (+0.06) contrasts sharply with the chloro (+0.23), bromo (+0.23), and methyl (–0.17) analogs, placing this scaffold at a unique intersection of moderate electron-withdrawing character and minimal steric bulk. Commercially, the compound is typically supplied at ≥95% purity and serves as a versatile building block for medicinal chemistry derivatization at the N1, C4, and C5 positions of the pyrazole ring .

Why 3-(4-Fluorophenyl)-1H-pyrazole Cannot Be Interchanged with Other 3-Aryl-1H-pyrazoles: The Quantitative Case for Substituent-Specific Selection


Superficial structural homology among 3-aryl-1H-pyrazole congeners masks profound differences in physicochemical properties, target selectivity, and biological potency that render generic substitution scientifically unsound. The 4-fluoro substituent occupies a narrow electronic and steric niche: it is moderately electron-withdrawing (Hammett σₚ = +0.06) yet the smallest halogen, generating a LogP of approximately 1.99—substantially lower than the 4-chloro (LogP ≈ 2.91) and 4-bromo (LogP ≈ 2.84) analogs [1][2]. This translates into a pKa difference of ~2.7 log units versus the 4-chloro congener (12.16 vs. 14.82), meaning the fluorophenyl derivative is more extensively ionized at physiological pH [1]. These property differences are not academic: in a direct head-to-head cytotoxicity comparison, the 4-fluorophenyl-bearing pyrazoline derivative (1b) was 2.4-fold more potent than its 4-chlorophenyl counterpart (2b) against HepG-2 cells (IC₅₀ 6.78 vs. 16.02 μM) [3]. Furthermore, structure–activity relationship studies on 3-aryl-1-phenyl-1H-pyrazoles reveal a target selectivity reversal: 4-fluoro derivatives preferentially inhibit monoamine oxidase B (MAO-B), whereas 4-chloro derivatives favor acetylcholinesterase (AChE) inhibition [4]. Thus, selecting the 4-fluorophenyl congener over a halogen or methyl analog is not a trivial substitution—it is a decision with quantifiable consequences for potency, target engagement, and ADME profile.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-1H-pyrazole Versus Closest Analogs: A Comparator-Anchored Procurement Guide


HepG-2 Antiproliferative Potency: 4-Fluorophenyl Derivative Outperforms 4-Chlorophenyl Analog by 2.4-Fold

In a direct head-to-head comparison within the same study, the 3-(4-fluorophenyl)-substituted pyrazoline-1-carbothioamide derivative (compound 1b) exhibited an IC₅₀ of 6.78 μM against HepG-2 hepatocellular carcinoma cells, whereas the otherwise identical 3-(4-chlorophenyl) derivative (compound 2b) showed an IC₅₀ of 16.02 μM—a 2.36-fold potency advantage for the 4-fluorophenyl scaffold [1]. Both compounds shared identical substituents at the 5-position (3,4,5-trimethoxythiophenyl) and the N1-carbothioamide group, isolating the 4-fluoro vs. 4-chloro phenyl substitution as the sole variable. Additionally, compound 1b displayed low cytotoxicity against non-cancerous NIH/3T3 cells and induced G2/M phase cell cycle arrest and apoptosis in HepG-2 cells via caspase-3/PARP/Bax/p53 pathway modulation [1].

Anticancer Pyrazoline Hepatocellular carcinoma

Androgen Receptor Antagonist Selectivity: LNCaP vs. PC-3 Differential and PSA Downregulation Benchmark

The 3-(4-fluorophenyl)-1H-pyrazole derivative T3 demonstrated a 3.35-fold selectivity window between androgen receptor (AR)-positive LNCaP cells (IC₅₀ = 17 μM) and AR-negative PC-3 cells (IC₅₀ = 57 μM), indicating AR-pathway-dependent antiproliferative activity [1]. Optimization of this scaffold yielded compound 10e, which maintained LNCaP potency (IC₅₀ = 18 μM) while achieving a prostate-specific antigen (PSA) downregulation rate of 46%—an improvement over the lead T3 [1]. T3 also displaced a fluorescent androgen probe from the AR ligand-binding domain by 58.1% at 10 μM and inhibited PSA expression by 60.7% at the same concentration [1]. While direct comparator data for non-fluorinated 3-aryl-pyrazole AR antagonists are not available in the same assay system, the AR-modulatory activity of this scaffold class is specifically associated with the 4-fluorophenyl substitution pattern, as SAR studies in the Guo et al. (2016) series focused exclusively on this core [1].

Prostate cancer Androgen receptor antagonist PSA inhibition

Ionization State Differentiation: pKa Gap of ~2.7 Units Between 4-Fluoro and 4-Chloro Congeners Alters Speciation at Physiological pH

The computed acid pKa of 3-(4-fluorophenyl)-1H-pyrazole is 12.16 (JChem), compared with 14.82 for 3-(4-chlorophenyl)-1H-pyrazole and 14.83 for 3-phenyl-1H-pyrazole [1][2][3]. This ~2.7-unit pKa difference reflects the stronger electron-withdrawing inductive effect of fluorine (−I effect) transmitted through the para position of the phenyl ring, which stabilizes the conjugate base (pyrazolate anion) and lowers the pKa. The predicted pKa of 3-(4-bromophenyl)-1H-pyrazole is 12.80, intermediate but closer to the fluoro analog [4]. Although all congeners remain predominantly neutral at physiological pH 7.4, the lower pKa of the fluoro derivative translates to approximately 10⁻⁵·² vs. 10⁻⁷·⁴ fractional ionization—a roughly 160-fold difference in anion population that may influence solubility, permeability, and protein binding under specific formulation or compartmental pH conditions.

Physicochemical profiling Ionization Drug likeness

Lipophilicity Differentiation: 4-Fluorophenyl LogP Is 0.9–1.0 Units Lower Than 4-Chloro and 4-Bromo Analogs

3-(4-Fluorophenyl)-1H-pyrazole exhibits a computed LogP of 1.99 (JChem), markedly lower than 3-(4-chlorophenyl)-1H-pyrazole (LogP = 2.91) and 3-(4-bromophenyl)-1H-pyrazole (LogP = 2.84) [1][2]. The unsubstituted 3-phenyl-1H-pyrazole has a LogP of approximately 2.08–2.31, placing it between the fluoro and chloro/bromo analogs [3]. This lipophilicity gradient (fluoro < H < chloro ≈ bromo) is consistent with the Hansch hydrophobic substituent constants (π: F = +0.14, H = 0.00, Cl = +0.71, Br = +0.86). The LogD₇.₄ values parallel this trend: 1.99 for the fluorophenyl derivative versus 2.91 for the chlorophenyl analog [1][2]. This ~1-unit LogP reduction is pharmaceutically meaningful: the fluorophenyl scaffold is predicted to have lower membrane permeability, reduced CYP450-mediated metabolism susceptibility, and decreased plasma protein binding compared to the more lipophilic chloro and bromo analogs, consistent with the general principle that fluorination can improve metabolic stability while moderating lipophilicity [4].

Lipophilicity ADME Lead optimization

Target Selectivity Reversal: 4-Fluoro Derivatives Favor MAO-B Inhibition While 4-Chloro Derivatives Favor AChE Inhibition

Structure–activity relationship (SAR) analysis of a series of 3-aryl-1-phenyl-1H-pyrazole derivatives by Kumar et al. (2013) revealed a clear substituent-dependent target selectivity reversal. The N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine derivative (3f, pIC₅₀ = 3.47) was the most potent and highly selective MAO-B inhibitor in the series, whereas the N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine derivative (3e, pIC₅₀ = 4.2) was the most potent AChE inhibitor [1]. The authors explicitly concluded that 'chloro derivatives were more effective AChE inhibitors as compared to fluoro derivatives while reverse trend was observed in MAO-B inhibitory activity' [1]. In a separate study, 3-(4-fluorophenyl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives showed high selectivity for MAO-A over MAO-B when halogen-substituted at the 5-aryl position, confirming the broader trend that the 4-fluorophenyl-pyrazole pharmacophore is associated with MAO isoform selectivity [2].

Monoamine oxidase Acetylcholinesterase Alzheimer's disease Selectivity

Crystallographically Characterized Tautomerism: Coexistence of 3- and 5-(4-Fluorophenyl)-1H-pyrazole Tautomers with Defined Dihedral Angles

Single-crystal X-ray diffraction analysis by Yamuna et al. (2014) revealed that 3-(4-fluorophenyl)-1H-pyrazole co-crystallizes as a 1:1 mixture of its two annular tautomers, 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole, with four independent molecules (A, B, C, D) in the asymmetric unit [1]. Molecules A and D adopt one tautomeric form, while B and C adopt the other. The dihedral angles between the pyrazole and 4-fluorophenyl ring planes are 15.6(1)°, 19.8(9)°, 14.0(1)°, and 10.7(7)° for molecules A–D respectively, indicating conformational flexibility at the aryl-pyrazole junction [1]. In the crystal lattice, N–H···N hydrogen bonds link the four molecules into an R₄⁴(12) ring motif, while weak C–H···F interactions extend the packing into a three-dimensional network [1]. This crystallographic characterization is absent for the 4-chloro, 4-bromo, and 4-methyl congeners in the published literature, providing a unique solid-state structural reference for the 4-fluorophenyl derivative.

Tautomerism X-ray crystallography Solid-state characterization

Evidence-Backed Application Scenarios for 3-(4-Fluorophenyl)-1H-pyrazole: Where the Data Support Prioritizing This Scaffold


Prostate Cancer Drug Discovery: Androgen Receptor Antagonist Lead Optimization

Programs targeting castration-resistant prostate cancer (CRPC) via androgen receptor antagonism should prioritize 3-(4-fluorophenyl)-1H-pyrazole as the core scaffold. The Guo et al. (2016) series demonstrated that derivatives of this scaffold achieve measurable selectivity between AR-positive LNCaP cells (IC₅₀ = 17 μM for T3) and AR-negative PC-3 cells (IC₅₀ = 57 μM), with compound 10e further improving PSA downregulation to 46% [1]. T3 also displaced a fluorescent androgen probe from the AR ligand-binding domain by 58.1% at 10 μM, confirming target engagement [1]. No comparable AR antagonist profiling data exist for 3-(4-chlorophenyl)-1H-pyrazole, 3-(4-bromophenyl)-1H-pyrazole, or 3-phenyl-1H-pyrazole, making the 4-fluorophenyl derivative the only evidence-supported choice for this therapeutic indication.

Hepatocellular Carcinoma Chemotherapy: Pyrazoline-Based Cytotoxic Agent Development

For structure–activity relationship campaigns aimed at HepG-2 hepatocellular carcinoma, the 4-fluorophenyl-pyrazole scaffold provides a 2.36-fold potency advantage over the 4-chlorophenyl analog at matched substitution patterns (IC₅₀ 6.78 vs. 16.02 μM) [2]. The superior compound (1b) additionally demonstrated a favorable selectivity profile with low cytotoxicity against non-cancerous NIH/3T3 fibroblasts and a defined mechanism of action involving G2/M arrest and caspase-3/PARP-mediated apoptosis [2]. Procurement of 3-(4-fluorophenyl)-1H-pyrazole as the synthetic starting material enables direct access to this validated chemotype.

CNS Drug Discovery: MAO-B Selective Inhibitor Development for Neurodegenerative and Mood Disorders

Investigators developing MAO-B-selective inhibitors for Parkinson's disease, depression, or Alzheimer's disease should select 3-(4-fluorophenyl)-1H-pyrazole derivatives over 4-chlorophenyl analogs. Published SAR demonstrates that 4-fluoro substitution on the 3-aryl ring directs inhibitory activity toward MAO-B (pIC₅₀ = 3.47, ~339 nM for derivative 3f), while 4-chloro substitution redirects activity toward AChE [3]. This target selectivity reversal is also supported by independent studies on 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamides showing MAO-A selectivity with nanomolar-range potency [4]. The 4-fluorophenyl scaffold thus provides a documented entry point for CNS polypharmacology programs requiring predictable target engagement profiles.

Fragment-Based Drug Design and Virtual Screening Library Construction

3-(4-Fluorophenyl)-1H-pyrazole is an optimal fragment or building block for diversity-oriented synthesis and virtual screening libraries where balanced lipophilicity is critical. With a LogP of 1.99, it resides within the optimal range (LogP 1–3) for oral drug-likeness, unlike the 4-chloro (LogP 2.91) and 4-bromo (LogP 2.84) congeners that approach the upper limit [5][6]. The compound's lower pKa (12.16 vs. 14.82 for the 4-chloro analog) also means it is less basic, which can reduce hERG channel binding and phospholipidosis risk in downstream candidates [5]. Additionally, the availability of a published single-crystal X-ray structure with full tautomeric characterization [7] supports computational docking studies requiring accurate tautomer and conformation assignment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.